molecular formula C23H21NO4 B14423003 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 85448-87-9

2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid

Cat. No.: B14423003
CAS No.: 85448-87-9
M. Wt: 375.4 g/mol
InChI Key: QJHDXCVOHHUMMG-UHFFFAOYSA-N
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Description

2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that features a benzene ring substituted with a benzyl(ethyl)amino group, a hydroxy group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzyl(ethyl)amino group. This can be achieved through the reductive amination of benzylamine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting benzyl(ethyl)amine is then reacted with 2-hydroxybenzoic acid under Friedel-Crafts acylation conditions to introduce the benzoyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the acylation reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amino group.

    2-Hydroxybenzoic acid (Salicylic acid): A compound with a hydroxy group and a carboxylic acid group on a benzene ring.

    Benzoyl chloride: A compound with a benzoyl group attached to a chlorine atom.

Uniqueness

2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyl(ethyl)amino and hydroxybenzoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

85448-87-9

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

2-[4-[benzyl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C23H21NO4/c1-2-24(15-16-8-4-3-5-9-16)17-12-13-20(21(25)14-17)22(26)18-10-6-7-11-19(18)23(27)28/h3-14,25H,2,15H2,1H3,(H,27,28)

InChI Key

QJHDXCVOHHUMMG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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